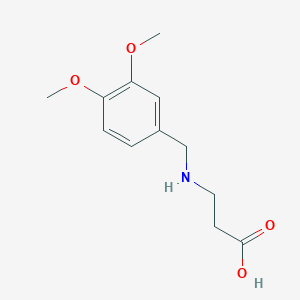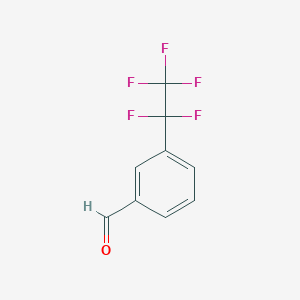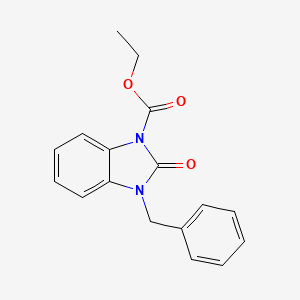
N-(3,4-dimethoxybenzyl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-beta-alanine, also known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a derivative of beta-alanine, which is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that is found in high concentrations in skeletal muscles and the brain.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-beta-alanine has been studied for its potential applications in various fields, including drug discovery, organic synthesis, and materials science. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of novel organic molecules and materials.
作用機序
N-(3,4-dimethoxybenzyl)-beta-alanine exerts its biological effects by acting as a prodrug, which means that it is converted into its active form in vivo. This compound is metabolized by the enzyme carboxylesterase to form 3,4-dimethoxybenzyl alcohol, which then undergoes oxidation to form 3,4-dimethoxybenzaldehyde. This aldehyde is then converted into its corresponding acid, which is the active form of this compound. The mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria. This compound has also been shown to have antioxidant properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxybenzyl)-beta-alanine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be used as a building block in the synthesis of novel organic molecules and materials. Another advantage is its potential applications in drug discovery, organic synthesis, and materials science. However, a limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxybenzyl)-beta-alanine. One area of research is the development of new drugs based on this compound. This compound has shown promise as an anticancer, antiviral, and antibacterial agent, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another area of research is the synthesis of novel organic molecules and materials using this compound as a building block. This compound has already been used in the synthesis of various compounds, and further research may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
N-(3,4-dimethoxybenzyl)-beta-alanine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with beta-alanine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethoxybenzyl chloride with beta-alanine in the presence of a base. The purity of this compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)8-13-6-5-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZCXKFEFBZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2426354.png)

![Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone](/img/structure/B2426357.png)
![1-[(2-Fluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2426358.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2426367.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2426369.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426370.png)
![N-cyclopentyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2426371.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2426374.png)